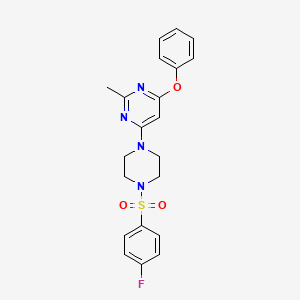

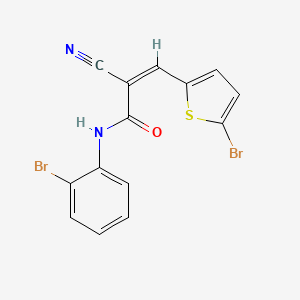

5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide," is a complex molecule that appears to be related to a family of thiophene-based amide derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The thiophene moiety is a common structural component in molecules that exhibit a range of biological activities, and its derivatives are often explored for their pharmacological potential .

Synthesis Analysis

The synthesis of related thiophene-based amide derivatives typically involves catalytic approaches, such as the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and arylboronic acids . For instance, the synthesis of pyrazole-thiophene-based amide derivatives has been achieved by reacting 5-bromothiophene carboxylic acid with various substituted pyrazoles, yielding moderate to good yields . Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been reported using a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with aryl/heteroaryl boronic acids . These methodologies highlight the versatility and efficiency of cross-coupling reactions in constructing thiophene-based amides.

Molecular Structure Analysis

The molecular structure and electronic properties of thiophene-based amides are often investigated using computational methods such as Density Functional Theory (DFT) calculations . These studies provide insights into the geometry, electronic structure, and reactivity of the compounds. For example, DFT calculations have been used to compute NMR data and to predict the non-linear optical (NLO) properties of synthesized compounds . The frontier molecular orbital (FMO) analysis and reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index are also calculated to assess the chemical reactivity and stability of these molecules .

Chemical Reactions Analysis

Thiophene-based amides can undergo various chemical reactions, which are essential for their functionalization and potential applications. The Suzuki cross-coupling reaction is a key transformation that allows the introduction of different aryl or heteroaryl groups into the thiophene core . Additionally, the ring closure reactions of thiophene derivatives with thiosemicarbazide have been reported to synthesize carbothioamides with potential antidepressant activity . The reactivity of thiophene derivatives towards different organic reagents has also been explored for the synthesis of novel compounds with antiarrhythmic and antianxiety activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based amides, such as their NLO properties, are of particular interest due to their potential applications in materials science . The electronic and NLO properties of these compounds can be significantly influenced by the nature of the substituents and the extent of π-electronic delocalization across the molecule . The chemical shifts of NMR and the values of HOMO–LUMO energy gaps are important parameters that reflect the electronic properties of these compounds . Additionally, the spasmolytic activity of thiophene-based derivatives has been evaluated, with some compounds exhibiting good potential in this area .

Mechanism of Action

Target of Action

It is known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity . Therefore, it is plausible that this compound may also target bacterial cells or enzymes involved in bacterial metabolic pathways.

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit the growth of bacteria, leading to its antibacterial activity .

Biochemical Pathways

Based on the known antibacterial activity of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the potential antibacterial activity of similar compounds , it can be inferred that the result of this compound’s action may include the inhibition of bacterial growth or the killing of bacteria.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.

Safety and Hazards

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics . At the same time, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields. Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name |

5-bromo-N-[4-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2N3O2S3/c20-15-7-5-13(28-15)17(25)22-11-3-1-10(2-4-11)12-9-27-19(23-12)24-18(26)14-6-8-16(21)29-14/h1-9H,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFBAYUSVXNBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3019757.png)

![(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3019758.png)

![Ethyl (5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3019762.png)

![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3019773.png)

![N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3019774.png)

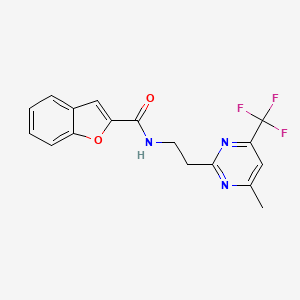

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B3019776.png)

![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)